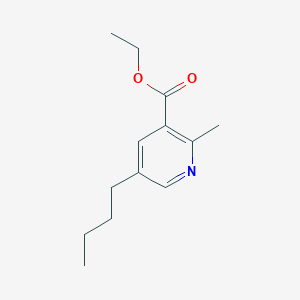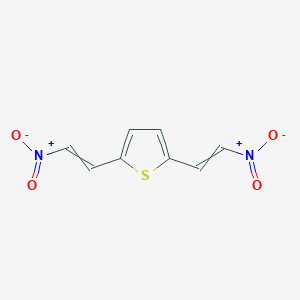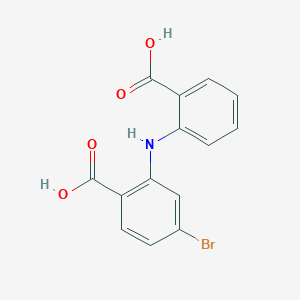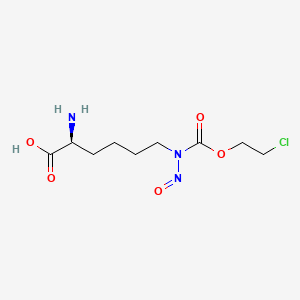
N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a nitroso group and a chloroethoxycarbonyl group attached to the lysine amino acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine typically involves multiple steps. One common method includes the protection of the amino group of lysine, followed by the introduction of the nitroso group and the chloroethoxycarbonyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloroethoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism by which N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine exerts its effects involves interactions with specific molecular targets and pathways. The nitroso group can interact with proteins and enzymes, potentially altering their function. The chloroethoxycarbonyl group can facilitate the compound’s entry into cells and its subsequent interactions with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N(sup 6)-((2-Bromoethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine: Similar structure but with a bromo group instead of a chloro group.
N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-D-lysine: Similar structure but with the D-isomer of lysine.
N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-amino-L-lysine: Similar structure but with an amino group instead of a nitroso group.
Uniqueness
N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
90957-40-7 |
|---|---|
Formule moléculaire |
C9H16ClN3O5 |
Poids moléculaire |
281.69 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[2-chloroethoxycarbonyl(nitroso)amino]hexanoic acid |
InChI |
InChI=1S/C9H16ClN3O5/c10-4-6-18-9(16)13(12-17)5-2-1-3-7(11)8(14)15/h7H,1-6,11H2,(H,14,15)/t7-/m0/s1 |
Clé InChI |
OYQOJZUBNHLAMB-ZETCQYMHSA-N |
SMILES isomérique |
C(CCN(C(=O)OCCCl)N=O)C[C@@H](C(=O)O)N |
SMILES canonique |
C(CCN(C(=O)OCCCl)N=O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid](/img/structure/B14354401.png)
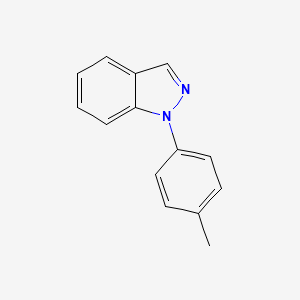



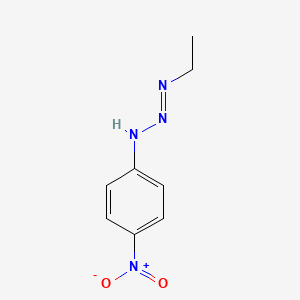
![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)


